Sequence-Selective Ribosomal Stalling: Girolline vs. Cycloheximide and Anisomycin
Girolline (10 µM) reduces translation to ~40% of control levels. Under comparable translation inhibition (1 µM cycloheximide [CHX] or 0.01 µg/mL anisomycin [ANS]), only girolline induces significant bias for AAA-encoded lysine and proline residues in ribosomal E-, P-, and A-sites, as measured by disome profiling [1]. Cycloheximide and anisomycin exhibit no such sequence selectivity [1].
| Evidence Dimension | Sequence selectivity in ribosomal stalling |
|---|---|
| Target Compound Data | Significant enrichment of AAA-codon and Pro in E/P/A sites at 10 µM |
| Comparator Or Baseline | Cycloheximide (1 µM) and Anisomycin (0.01 µg/mL) show no bias |
| Quantified Difference | Qualitative difference; only Girolline shows sequence-selective stalling |
| Conditions | Human cell ribosome profiling (disome-seq) with comparable translation inhibition (~40% residual activity) |
Why This Matters
This sequence selectivity distinguishes girolline as a unique chemical probe for studying eIF5A-dependent translation and ribosome-associated quality control, unlike non-selective inhibitors.
- [1] Schneider-Poetsch T, et al. Girolline is a sequence context-selective modulator of eIF5A activity. Nat Commun. 2025;16:223. View Source
